molecular formula C10H12BrN5O2S B12495570 4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B12495570
M. Wt: 346.21 g/mol
InChI Key: DHGMUCKMDIBXPK-UHFFFAOYSA-N
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Description

4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, a bromothiophene moiety, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Aminoethyl Group: The aminoethyl group can be attached through nucleophilic substitution reactions, where an appropriate amine reacts with an alkyl halide or tosylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromothiophene moiety, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxadiazole compounds.

Scientific Research Applications

4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12BrN5O2S

Molecular Weight

346.21 g/mol

IUPAC Name

4-amino-N-[2-[(4-bromothiophen-2-yl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C10H12BrN5O2S/c11-6-3-7(19-5-6)4-13-1-2-14-10(17)8-9(12)16-18-15-8/h3,5,13H,1-2,4H2,(H2,12,16)(H,14,17)

InChI Key

DHGMUCKMDIBXPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CNCCNC(=O)C2=NON=C2N

Origin of Product

United States

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